2-Cyano-2-(4-methoxyphenyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
5446-57-1 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-cyano-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,1H3,(H2,12,13) |
InChI Key |
GSDIAEQOIBSQBJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C#N)C(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C(=O)N |
Other CAS No. |
5446-57-1 |
Origin of Product |
United States |
Synthetic Methodologies and Catalytic Approaches for 2 Cyano 2 4 Methoxyphenyl Acetamide
Classical and Contemporary Synthesis Routes
Traditional and modern synthetic strategies provide a foundation for obtaining 2-cyano-2-(4-methoxyphenyl)acetamide. These methods often involve the sequential construction of the target molecule, focusing on the formation of the amide bond and the introduction of the aryl group at the alpha position.
Direct Amidation Reactions of 2-(4-methoxyphenyl)cyanoacetic Acid Derivatives
A logical, though not extensively documented, route to this compound involves the direct amidation of a pre-synthesized 2-(4-methoxyphenyl)cyanoacetic acid or its ester derivative. This approach hinges on two key steps: the synthesis of the α-aryl cyanoacetic acid intermediate and its subsequent conversion to the primary amide.
While a specific protocol for the direct amidation of 2-(4-methoxyphenyl)cyanoacetic acid to its primary amide is not prominently reported, the conversion of esters to primary amides is a fundamental and well-established transformation in organic synthesis. For instance, a general and classical method involves the treatment of an ester, such as ethyl cyanoacetate (B8463686), with concentrated aqueous ammonia (B1221849). This reaction proceeds via nucleophilic acyl substitution, where ammonia displaces the ethoxy group to form the corresponding amide. The reaction of ethyl cyanoacetate with aqueous ammonia is known to produce cyanoacetamide in high yields (86-88%) after a simple workup involving cooling and filtration orgsyn.org.
This established transformation suggests a plausible two-step pathway to the target molecule:
Synthesis of ethyl 2-cyano-2-(4-methoxyphenyl)acetate.
Amidation of the resulting ester with ammonia to yield this compound.
This pathway's feasibility is contingent on the successful synthesis of the starting α-aryl cyanoacetate.
Knoevenagel Condensation and Subsequent Transformations
A more widely documented approach involves the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation nih.govperiodikos.com.br. This strategy involves the reaction of 4-methoxybenzaldehyde (B44291) with 2-cyanoacetamide (B1669375), followed by the selective reduction of the resulting α,β-unsaturated product.
The first step is the base-catalyzed condensation between 4-methoxybenzaldehyde and 2-cyanoacetamide. This reaction typically yields (E)-2-cyano-3-(4-methoxyphenyl)acrylamide. The reaction is versatile and can be performed under various conditions, often employing a basic catalyst such as piperidine (B6355638) or an ammonium (B1175870) salt nih.gov.
The second and crucial step is the selective reduction of the carbon-carbon double bond in the (E)-2-cyano-3-(4-methoxyphenyl)acrylamide intermediate without affecting the cyano and amide functional groups. Catalytic hydrogenation is a primary method for such a transformation youtube.comyoutube.com. The use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with molecular hydrogen (H₂) is a standard procedure for the reduction of alkenes youtube.comillinois.edu. This method is generally effective and selective for the C=C double bond in the presence of other reducible functional groups under controlled conditions. An iridium-based catalyst has also been reported for the highly selective 1,4-reduction of α,β-unsaturated carbonyl compounds, which could be applicable here nih.gov.
A representative table for this two-step approach is outlined below:
Table 1: Two-Step Synthesis via Knoevenagel Condensation and Reduction
| Step | Reactants | Catalyst/Reagents | Product |
|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde, 2-Cyanoacetamide | Base (e.g., Piperidine, NH₄OAc) | (E)-2-cyano-3-(4-methoxyphenyl)acrylamide |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy researchgate.netacs.org. While a specific MCR for the direct synthesis of this compound is not well-documented, the versatility of cyanoacetamide derivatives in MCRs suggests potential pathways researchgate.netnih.govnih.gov.
For example, the Friedländer annulation, a variation of which can be a one-pot reaction, demonstrates the utility of cyanoacetamides in building complex heterocyclic systems. In a related MCR, cyanoacetamides can react with 2-aminobenzaldehydes to produce 2-aminoquinoline-3-carboxamides nih.gov. Although this specific reaction does not yield the target acyclic amide, it highlights the principle of using cyanoacetamide as a key building block in complex, one-pot transformations. The development of a novel MCR could, in principle, assemble 4-methoxybenzaldehyde, a cyanide source, and an ammonia source to construct the desired product directly.
Advanced Synthetic Techniques
To overcome the limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic techniques utilizing microwave irradiation and ultrasound have been developed.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. This technique can be effectively applied to the Knoevenagel condensation step. Studies have shown that the condensation of various aldehydes with active methylene (B1212753) compounds like 2-cyanoacetamide is significantly faster under microwave irradiation compared to conventional heating, often leading to higher yields in a fraction of the time nih.gov.
The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)acrylamide can be efficiently achieved by mixing 4-methoxybenzaldehyde and 2-cyanoacetamide with a catalyst like ammonium acetate (B1210297) and subjecting the mixture to microwave irradiation nih.gov. This "green chemistry" approach often proceeds under solvent-free conditions, further enhancing its appeal.
Table 2: Microwave-Assisted Knoevenagel Condensation
| Reactants | Catalyst | Conditions | Reaction Time | Yield | Reference |
|---|
Following the rapid microwave-assisted synthesis of the acrylamide (B121943) intermediate, the subsequent reduction step would proceed as described in the classical route.
Ultrasound-Promoted Synthetic Pathways
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation can enhance reaction rates and yields nih.govresearchgate.net. Ultrasound has been successfully applied to various synthetic transformations, including Knoevenagel condensations and the synthesis of amides researchgate.netrsc.org.
The Knoevenagel condensation of aldehydes with active methylene compounds can be promoted by ultrasonic irradiation, often at ambient temperature and in shorter reaction times compared to silent (non-sonicated) reactions. For instance, the synthesis of various arylidene derivatives from cyanoacetohydrazides has been shown to be more efficient under ultrasound nih.gov. Similarly, ultrasound has been demonstrated to facilitate the synthesis of acetamide (B32628) derivatives, suggesting its potential applicability to the amidation of 2-(4-methoxyphenyl)cyanoacetic esters nih.gov.
Table 3: Ultrasound-Promoted Synthesis Steps
| Reaction Step | Reactants | Conditions | Advantage |
|---|---|---|---|
| Knoevenagel Condensation | 4-Methoxybenzaldehyde, 2-Cyanoacetamide | Ultrasound, Ambient Temp. | Faster reaction, Higher yield |
This approach offers a milder and more energy-efficient pathway to the target compound or its key intermediates.
Catalytic Systems in Synthesis
The construction of the key C-C and C-N bonds in this compound can be efficiently achieved through various catalytic systems. These catalysts not only facilitate the reaction but also offer pathways to control stereochemistry, a critical aspect for compounds with potential biological activity.
Organocatalysis in C-C and C-N Bond Formations
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze transformations. scilit.com For the synthesis of α-aryl-α-cyanoacetamides, organocatalysts can be employed to activate substrates and control the enantioselectivity of the reaction. For instance, chiral bases or phase-transfer catalysts could be used in the α-arylation of 2-cyanoacetamide. A potential strategy involves the reaction of 2-cyanoacetamide with a suitable electrophilic source of the 4-methoxyphenyl (B3050149) group in the presence of a chiral organocatalyst. While direct organocatalytic α-arylation of simple amides is challenging, related transformations on more acidic substrates like β-ketoesters have been successfully demonstrated and could serve as a basis for methodology development. au.dk
Another approach could involve the enantioselective addition of a nucleophile to a precursor containing the 4-methoxyphenyl and cyano groups. For example, a chiral organocatalyst could facilitate the stereocontrolled addition of a cyanide equivalent to an imine derived from 4-methoxyphenylacetaldehyde, followed by amide formation. Cinchona alkaloids and their derivatives are a prominent class of organocatalysts that have proven effective in a variety of asymmetric transformations, including the amination of α-substituted α-cyanoacetates, and could be adapted for such purposes. nih.gov
Transition Metal Catalysis for Functionalization
Transition metal catalysis offers a versatile platform for the formation of C-C bonds, particularly through cross-coupling reactions. Palladium-catalyzed reactions are at the forefront of these methods. A plausible route to this compound involves the α-arylation of a pre-formed 2-cyanoacetamide scaffold. This could be achieved through the coupling of a 2-halocyanoacetamide with a 4-methoxyphenylboronic acid (Suzuki-Miyaura coupling) or a related organometallic reagent. Research has demonstrated the feasibility of palladium-catalyzed α-arylation of 2-chloroacetamides and their ester analogues, providing a foundation for this approach. nih.gov
Alternatively, a decarboxylative coupling strategy could be employed. This would involve the reaction of a malonic acid derivative, such as cyanoacetic acid, with a 4-methoxyphenyl halide in the presence of a palladium catalyst. This method has been successfully applied to the synthesis of α-aryl nitriles and could potentially be adapted for the synthesis of the corresponding amides. nih.gov
The choice of ligand is critical in these transition metal-catalyzed reactions, as it influences the catalyst's activity, stability, and selectivity. Sterically hindered phosphine (B1218219) ligands have shown great efficacy in promoting challenging cross-coupling reactions. nih.gov
Table 1: Potential Transition Metal-Catalyzed Reactions for the Synthesis of this compound
| Reaction Type | Substrates | Catalyst System (Example) |
| Suzuki-Miyaura Coupling | 2-Halo-2-cyanoacetamide + 4-Methoxyphenylboronic acid | Palladium catalyst with a phosphine ligand |
| Decarboxylative Coupling | Cyanoacetic acid + 4-Methoxyphenyl halide | Palladium catalyst |
Development and Application of Heterogeneous Catalysts (e.g., Nanocatalysts)
Heterogeneous catalysts offer significant advantages in terms of reusability, ease of separation from the reaction mixture, and potential for continuous flow processes. rsc.orgnih.gov For the synthesis of this compound, a heterogeneous catalyst could be employed in C-C bond-forming reactions.
Palladium nanoparticles supported on various materials, such as silica (B1680970) or carbon, are highly effective heterogeneous catalysts for cross-coupling reactions. rsc.org These nanocatalysts can promote the α-arylation of 2-cyanoacetamide with a 4-methoxyphenyl halide, offering a more sustainable alternative to homogeneous systems. The efficiency of these catalysts is often enhanced by the presence of a co-catalyst or by using bimetallic nanoparticles, which can improve activity and stability. rsc.org
Furthermore, the development of integrated photocatalytic systems using heterogeneous materials is a burgeoning area. For instance, a nickel-carbon nitride composite has been shown to act as a dual photocatalyst for cross-coupling reactions under visible light, presenting an innovative and environmentally friendly approach. nih.gov Such systems could potentially be adapted for the synthesis of the target compound.
Stereoselective Synthesis and Chiral Resolution of the Alpha-Carbon Center
The α-carbon of this compound is a chiral center. Therefore, controlling the stereochemistry to obtain a single enantiomer is a critical aspect of its synthesis, especially for pharmaceutical applications.
Asymmetric Catalysis for Enantioselective Production
Asymmetric catalysis is the most direct and efficient method for producing enantiomerically enriched compounds. Both organocatalysis and transition metal catalysis can be adapted for the enantioselective synthesis of this compound.
In the realm of organocatalysis, chiral phase-transfer catalysts or chiral Brønsted/Lewis acids could be employed in the α-arylation of 2-cyanoacetamide to induce enantioselectivity. The use of cinchona alkaloid derivatives as catalysts has shown great promise in related asymmetric transformations. nih.gov For example, an enantioselective Michael addition of 2-cyanoacetamide to a suitable precursor, catalyzed by a chiral organocatalyst, could establish the stereocenter.
Transition metal catalysis, particularly with chiral ligands, is another powerful strategy. Chiral phosphine ligands are commonly used in palladium- or copper-catalyzed asymmetric cross-coupling reactions. nih.govnih.gov A chiral palladium complex could catalyze the enantioselective α-arylation of a 2-cyanoacetamide derivative.
Table 2: Potential Asymmetric Catalytic Approaches
| Catalytic System | Chiral Component | Potential Application |
| Organocatalysis | Chiral amine, thiourea, or phase-transfer catalyst | Enantioselective α-arylation or Michael addition |
| Transition Metal Catalysis | Chiral phosphine or other ligand | Enantioselective cross-coupling reaction |
Diastereoselective Synthetic Strategies
Diastereoselective synthesis is another approach to control the stereochemistry of molecules with multiple chiral centers. While this compound itself has only one stereocenter, diastereoselective strategies can be employed in the synthesis of more complex derivatives or in reactions where a chiral auxiliary is used.
For instance, if a chiral auxiliary is attached to the acetamide nitrogen, the diastereoselective α-arylation of the resulting compound could be achieved. The chiral auxiliary would direct the incoming 4-methoxyphenyl group to a specific face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target compound.
Diastereoselective Michael additions are also a common strategy in organic synthesis. beilstein-journals.org A chiral substrate could undergo a diastereoselective conjugate addition of a cyanide nucleophile, followed by further functionalization to yield the desired product.
In the absence of a direct asymmetric or diastereoselective method, chiral resolution of the racemic mixture of this compound would be necessary to obtain the pure enantiomers. This can be achieved through techniques such as classical resolution with a chiral resolving agent or through chiral chromatography.
Chiral Auxiliary and Ligand-Mediated Approaches
The enantioselective synthesis of α-chiral α-aryl-α-cyanoacetamides, such as this compound, represents a significant challenge in synthetic organic chemistry. The creation of a quaternary stereocenter at the α-position requires precise stereochemical control. Methodologies employing chiral auxiliaries and chiral ligands are principal strategies to achieve such asymmetric transformations, aiming to produce one enantiomer in excess over the other. However, a review of the scientific literature reveals a notable scarcity of studies specifically detailing the chiral synthesis of this compound.
While general principles of asymmetric synthesis are well-established, their direct application to this specific molecule has not been extensively reported. In theory, a chiral auxiliary-based approach would involve the covalent attachment of a chiral molecule to a precursor of this compound. This auxiliary would then direct the stereochemical outcome of a subsequent cyanation or arylation reaction, after which it would be cleaved to yield the enantiomerically enriched product. Common chiral auxiliaries, such as those derived from amino acids or camphor, are often employed for such purposes. For instance, an Evans oxazolidinone auxiliary could be attached to a suitable carboxylic acid precursor, followed by α-cyanation.
Alternatively, ligand-mediated catalysis offers a more atom-economical approach. In this strategy, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereoselectivity of the reaction. For the synthesis of this compound, this could involve the asymmetric cyanation of a suitable substrate, such as a derivative of 4-methoxyphenylacetamide. Chiral ligands based on BINOL, Salen, or phosphine backbones are frequently used in conjunction with various transition metals to catalyze a wide range of asymmetric transformations.
Due to the lack of specific data in the literature for the chiral synthesis of this compound, a data table of research findings cannot be provided.
Chemical Reactivity and Mechanistic Investigations of 2 Cyano 2 4 Methoxyphenyl Acetamide
Transformations Involving the Cyano Group
Cycloaddition Reactions (e.g., [2+3] Cycloadditions)
The presence of an α-methylene group activated by both a cyano and a carbonyl group makes 2-Cyano-2-(4-methoxyphenyl)acetamide a versatile precursor for the synthesis of various heterocyclic systems through condensation and cycloaddition-type reactions.
One of the most notable reactions for this class of compounds is the Gewald reaction , a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an active methylene (B1212753) nitrile like this compound, and elemental sulfur in the presence of a base. nih.govnih.govresearchgate.net The mechanism commences with a Knoevenagel condensation between the aldehyde/ketone and the active methylene group of the cyanoacetamide, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.org
Table 1: Gewald Reaction for the Synthesis of 2-Aminothiophenes
| Reactants | Conditions | Product Type |
|---|---|---|
| This compound + Aldehyde/Ketone + Elemental Sulfur | Base (e.g., morpholine, triethylamine), Solvent (e.g., ethanol, DMF) | Substituted 2-amino-N-(4-methoxyphenyl)thiophene-3-carboxamide |
Furthermore, the reactive nature of the cyanoacetamide moiety allows for its participation in cyclocondensation reactions with various reagents to yield other important heterocycles such as pyrazoles and pyridines. nih.govbaranlab.orgresearchgate.netresearchgate.net For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings, while condensation with 1,3-dicarbonyl compounds or their equivalents can afford substituted pyridines. nih.govbeilstein-journals.orgnih.gov
Reactions of the Amide Moiety
The amide functional group in this compound is a site of significant chemical reactivity, capable of undergoing modification at the nitrogen atom or attack at the carbonyl carbon.
N-Alkylation and N-Acylation Reactions
As a secondary amide, the nitrogen atom of this compound bears a proton that can be removed by a strong base, generating an amidate anion. This anion is a potent nucleophile and can react with electrophiles like alkyl halides or acyl chlorides in N-alkylation and N-acylation reactions, respectively.
For the closely related compound N-(4-methoxyphenyl)acetamide, N-methylation to form N-methyl-N-(4-methoxyphenyl)acetamide has been documented. nist.gov Similarly, N-acylation can occur, as evidenced by the existence of N-acetyl-N-(4-methoxyphenyl)acetamide, the diacetylated derivative. chemeo.com These reactions demonstrate the capability of the amide nitrogen to participate in substitution reactions. For instance, acylation of the corresponding dithiocarbamate (B8719985) salt with various acid chlorides has also been reported. researchgate.netchemjournal.kz
Table 2: General N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | General Product |
|---|---|---|
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-2-cyano-N-(4-methoxyphenyl)acetamide |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Chloride (R-COCl) | N-acyl-2-cyano-N-(4-methoxyphenyl)acetamide |
Electrophilic and Nucleophilic Attack on the Carbonyl Carbon
The carbonyl carbon of the amide is electrophilic and susceptible to attack by nucleophiles. Key reactions include hydrolysis and reduction.
Amide Hydrolysis: Under either acidic or basic conditions, the amide bond can be cleaved.
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. The final products are 4-methoxyaniline (as its ammonium (B1175870) salt) and cyanoacetic acid.
Base-promoted hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This irreversible step leads to the formation of a tetrahedral intermediate, which then collapses to yield cyanoacetate (B8463686) and 4-methoxyaniline.
Reduction of the Amide: The amide carbonyl can be reduced to a methylene group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into the corresponding amine, N-(2-cyano-1-(4-methoxyphenyl)ethyl)amine. The nitrile group may also be reduced under these conditions. The use of milder or more selective reagents, such as a borane-dimethyl sulfide (B99878) complex, has been shown to be effective in reducing related cyanomethyl groups to aminoethyl groups. bioorganica.com.ua
Rearrangement Reactions Involving the Amide Linkage
The Hofmann rearrangement is a well-known reaction that converts primary amides into primary amines with one fewer carbon atom. wikipedia.orgslideshare.net The mechanism involves the treatment of a primary amide with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the amine. nrochemistry.comedu.krdmasterorganicchemistry.com
It is crucial to note that the classic Hofmann rearrangement is specific to primary amides (R-CONH₂). The substrate , this compound, is a secondary amide (R-NH-R'). Therefore, it will not undergo the standard Hofmann rearrangement under typical conditions, as it lacks the necessary second proton on the nitrogen for the mechanism to proceed to the key isocyanate intermediate.
Electrophilic Aromatic Substitution on the 4-Methoxyphenyl (B3050149) Ring
The 4-methoxyphenyl ring is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the methoxy (B1213986) group (-OCH₃) and the N-acetamido group (-NHCOR).
Regioselectivity and Electronic Influences
The outcome of electrophilic substitution is governed by the electronic properties of the substituents on the aromatic ring.
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to the resonance donation of a lone pair from the oxygen atom.
N-acetamido Group (-NHC(=O)CH₂CN): This group is also activating and ortho, para-directing. The nitrogen's lone pair donates electron density to the ring via resonance, which outweighs the inductive withdrawal of the carbonyl group.
Functionalization Strategies
The reactivity of this compound is largely dictated by the active methylene group positioned between the electron-withdrawing cyano and acetamide (B32628) functionalities. This strategic placement renders the methylene protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion. This nucleophilic center is the cornerstone for various functionalization strategies, including alkylation, acylation, and condensation reactions.
Alkylation and Acylation: The active methylene group can be readily alkylated or acylated. The process typically begins with the treatment of the compound with a suitable base to generate the corresponding nucleophilic carbanion. youtube.com This carbanion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents at the α-position. While direct literature on the alkylation of this compound is specific, the principles are well-established for active methylene compounds. youtube.comresearchgate.net For instance, procedures involving bases like cesium carbonate in DMF or sodium hydride in THF have been proven effective for the alkylation of similar substrates. researchgate.netgoogle.com These reactions provide a direct route to α-substituted cyanoacetamides.
Condensation Reactions: Knoevenagel condensation is a hallmark reaction for active methylene compounds. periodikos.com.br In this reaction, this compound can condense with various aldehydes and ketones, typically catalyzed by a weak base such as piperidine (B6355638) or trimethylamine. periodikos.com.brchemspider.com The reaction proceeds through the formation of a carbanion which attacks the carbonyl carbon of the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product, specifically an arylidene derivative. periodikos.com.br These derivatives are valuable intermediates for further synthetic transformations.
Heterocyclic Annulation and Formation of Polycyclic Systems
The strategic placement of the cyano, amide, and active methylene groups makes this compound an exceptional precursor for the synthesis of a wide array of heterocyclic compounds.
Synthesis of Pyridine (B92270) and Dihydropyridine (B1217469) Derivatives
Polyfunctionalized pyridine and dihydropyridine derivatives can be synthesized using this compound or its derivatives. A common strategy involves the reaction of its Knoevenagel condensation product (with an aromatic aldehyde) with another active methylene compound like malononitrile (B47326) in the presence of ammonium acetate (B1210297). This multicomponent reaction leads to the formation of highly substituted pyridines. researchgate.net For example, the reaction of α,β-unsaturated ketones with ethyl cyanoacetate or malononitrile in the presence of ammonium acetate yields 2-oxo- and 2-iminopyridine derivatives, respectively. researchgate.net Similarly, cyclocondensation of related cyanoacetamide derivatives with acetylacetone (B45752) can furnish dihydropyridine structures. jmcs.org.mx
Table 1: Synthesis of Pyridine and Dihydropyridine Derivatives
| Starting Materials | Reagents | Product Type | Ref. |
|---|---|---|---|
| α,β-Unsaturated Ketone, Ethyl Cyanoacetate | Ammonium Acetate | 2-Oxopyridine | researchgate.net |
| α,β-Unsaturated Ketone, Malononitrile | Ammonium Acetate | 2-Iminopyridine | researchgate.net |
| N-(4-acetylphenyl)-2-cyanoacetamide, Acetylacetone | - | 1,2-Dihydropyridine | jmcs.org.mx |
Formation of Thiazole (B1198619) and Thiazolidinone Systems
Thiazole and thiazolidinone rings, which are important pharmacophores, can be constructed starting from this compound. A common pathway involves converting the acetamide into a thiosemicarbazone derivative. This intermediate can then undergo cyclocondensation with α-halocarbonyl compounds, such as chloroacetone (B47974) or ethyl chloroacetate (B1199739), to yield substituted thiazole or thiazolidinone systems, respectively. jmcs.org.mx For instance, reaction with chloroacetone affords a 4-methylthiazole (B1212942) derivative, while reaction with ethyl chloroacetate leads to a 4-thiazolidinone (B1220212) derivative. jmcs.org.mx Another approach involves the cyclo-condensation of Schiff's bases derived from related hydrazides with thioglycolic acid to form thiazolidin-4-ones. mdpi.com
Table 2: Synthesis of Thiazole and Thiazolidinone Derivatives
| Precursor from Cyanoacetamide | Reagent | Product Type | Ref. |
|---|---|---|---|
| Thiosemicarbazone derivative | Chloroacetone | 4-Methylthiazole | jmcs.org.mx |
| Thiosemicarbazone derivative | Ethyl Chloroacetate | 4-Thiazolidinone | jmcs.org.mx |
| Schiff's Base | Mercaptoacetic Acid | 4-Thiazolidinone | mdpi.com |
Construction of Pyrazole and Other Nitrogen-Containing Heterocycles
The synthesis of pyrazole derivatives is a well-documented application of cyanoacetamide chemistry. One route involves the reaction of an enaminonitrile derivative of the parent compound with hydrazine derivatives. niscpr.res.in The enaminonitrile can be prepared by treating this compound with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). Subsequent reaction with hydrazines leads to the formation of the pyrazole ring. niscpr.res.inresearchgate.net Alternatively, α,β-unsaturated ketones, which can be derived from the parent compound, react with hydrazine hydrate (B1144303) to yield pyrazoline derivatives. researchgate.net The versatility of this scaffold allows for the synthesis of a broad range of nitrogen-containing heterocycles. youtube.comresearchgate.netscispace.com
Table 3: Synthesis of Pyrazole Derivatives
| Precursor from Cyanoacetamide | Reagent | Product Type | Ref. |
|---|---|---|---|
| (E)-2-cyano-3-(dimethylamino)acrylamide derivative | Hydrazine derivatives | Pyrazole | niscpr.res.inresearchgate.net |
| α,β-Unsaturated Ketone derivative | Hydrazine Hydrate | Pyrazoline | researchgate.net |
Cyclization to Chromene and Related Oxygen Heterocycles
Chromene scaffolds are readily accessible through reactions involving this compound. A straightforward method is the condensation with phenolic aldehydes, such as salicylaldehyde, in the presence of a base. This reaction typically yields 2-iminochromene derivatives. jmcs.org.mx These iminochromenes can be further hydrolyzed under acidic conditions to produce the corresponding chromen-2-one (coumarin) derivatives. jmcs.org.mx Another important route is the Michael addition of a phenol (B47542) to an activated alkene derived from the Knoevenagel condensation of this compound with an aldehyde. The intermediate adduct then undergoes intramolecular cyclization via nucleophilic attack of the phenolic oxygen onto the cyano group, forming the 2-amino-4H-chromene structure.
Table 4: Synthesis of Chromene Derivatives
| Reactant 1 | Reactant 2 | Product Type | Ref. |
|---|---|---|---|
| This compound | Salicylaldehyde | 2-Iminochromene | jmcs.org.mx |
| 2-Iminochromene derivative | Ethanolic HCl | Chromen-2-one | jmcs.org.mx |
| Phenol | Arylidene cyanoacetamide derivative | 2-Amino-4H-chromene |
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Cyano 2 4 Methoxyphenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual atoms. However, specific experimental NMR data for 2-Cyano-2-(4-methoxyphenyl)acetamide is not available in the public domain.
High-Resolution ¹H and ¹³C NMR for Definitive Structural Assignment
Detailed experimental ¹H (proton) and ¹³C (carbon-13) NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, have not been found in the surveyed literature. Such data would be essential for definitively assigning the positions of all hydrogen and carbon atoms within the molecule.
For a definitive structural assignment, the following data would be required:
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | O-CH₃ |
| Data not available | Data not available | Data not available | Ar-H |
| Data not available | Data not available | Data not available | Ar-H |
| Data not available | Data not available | Data not available | CH(CN) |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | C=O |
| Data not available | Ar-C (quaternary) |
| Data not available | Ar-CH |
| Data not available | Ar-CH |
| Data not available | Ar-C (quaternary) |
| Data not available | C≡N |
| Data not available | O-CH₃ |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
Two-dimensional (2D) NMR experiments are critical for establishing the connectivity between atoms and understanding the spatial arrangement of the molecule. There is no published data on 2D NMR studies (COSY, HMQC, HMBC, NOESY) for this compound.
COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct correlation between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, helping to piece together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, which is crucial for determining the molecule's preferred conformation.
Dynamic NMR Studies for Conformational Dynamics
There is no information available regarding dynamic NMR studies of this compound. Such studies would be used to investigate the rotational barriers around single bonds, for instance, the bond between the phenyl ring and the chiral center, or the amide C-N bond, providing insight into the molecule's flexibility and conformational preferences.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
Vibrational Analysis of Characteristic Functional Groups (C≡N, C=O, N-H, O-CH₃)
Specific experimental IR and Raman spectra for this compound, which would show the characteristic vibrational frequencies for its key functional groups, are not available.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (amide) | Data not available |
| C-H stretch (aromatic) | Data not available |
| C-H stretch (aliphatic/methoxy) | Data not available |
| C≡N stretch (nitrile) | Data not available |
| C=O stretch (amide I) | Data not available |
| N-H bend (amide II) | Data not available |
Probing Intermolecular Interactions (e.g., Hydrogen Bonding)
While the amide (N-H) and carbonyl (C=O) groups of this compound are capable of forming intermolecular hydrogen bonds, no specific spectroscopic studies have been published to investigate these interactions. Such studies, often involving concentration-dependent IR spectroscopy, would provide valuable information on the supramolecular structure of the compound in the solid state or in solution.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of a novel or synthesized compound like this compound, it provides two critical levels of information: the exact mass of the molecule, which helps in determining its elemental formula, and its fragmentation pattern, which offers clues about the connectivity of atoms and the presence of specific functional groups.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise mass of the parent ion, often with an accuracy of a few parts per million (ppm). This high accuracy allows for the confident determination of the elemental composition of the molecule, a fundamental step in its characterization.
The molecular formula for this compound is C₁₀H₁₀N₂O₂. Based on this formula, the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a benchmark for comparison with experimental HRMS data. In typical electrospray ionization (ESI) or other soft ionization techniques, the molecule is observed as a protonated species ([M+H]⁺) or as an adduct with other cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).
The table below summarizes the calculated exact masses for the neutral molecule and its most common adducts, which are fundamental for its identification in an HRMS spectrum.
Table 1: Theoretical HRMS Data for this compound This table is interactive. Click on the headers to sort.
| Species | Adduct | Molecular Formula | Calculated m/z |
|---|---|---|---|
| Neutral Molecule | [M] | C₁₀H₁₀N₂O₂ | 190.0742 |
| Protonated Molecule | [M+H]⁺ | C₁₀H₁₁N₂O₂⁺ | 191.0815 |
| Sodiated Molecule | [M+Na]⁺ | C₁₀H₁₀N₂O₂Na⁺ | 213.0634 |
The experimental observation of an ion at an m/z value corresponding to one of these calculated masses with high accuracy (typically < 5 ppm error) provides strong evidence for the presence of this compound and confirms its elemental composition, distinguishing it from other isobaric compounds.
Fragmentation Pathways and Structural Elucidation based on Tandem MS
Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 191.0815) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed insights into the molecule's structure.
While specific experimental MS/MS data for this compound is not widely published, a theoretical fragmentation pathway can be proposed based on established chemical principles. The primary site of protonation is likely one of the heteroatoms, such as the amide oxygen or the cyano nitrogen. The fragmentation of the precursor ion, [C₁₀H₁₁N₂O₂]⁺, is expected to proceed through the cleavage of its weakest bonds and the formation of stable fragments.
A major and highly probable fragmentation pathway involves the cleavage of the C-C bond between the α-carbon and the carbonyl carbon. This α-cleavage would result in the loss of the carbamoylmethyl radical (•CH₂CONH₂) or, more likely after rearrangement, the neutral loss of acetamide (B32628) (CH₃CONH₂), leading to the formation of a highly stabilized 4-methoxy-α-cyanobenzyl cation.
Another significant fragmentation would be the loss of the elements of ammonia (B1221849) (NH₃) from the amide group, a common fragmentation for primary amides.
The table below outlines the predicted major fragments for this compound.
Table 2: Predicted Tandem MS Fragmentation of this compound ([M+H]⁺ Precursor) This table is interactive. Click on the headers to sort.
| Precursor m/z | Product Ion m/z | Lost Neutral | Formula of Product Ion | Proposed Structure of Product Ion |
|---|---|---|---|---|
| 191.0815 | 146.0600 | CONH₃ | C₉H₈NO⁺ | [4-methoxyphenyl(cyano)methylium] |
| 191.0815 | 174.0550 | NH₃ | C₁₀H₈NO₂⁺ | [M+H-NH₃]⁺ |
| 146.0600 | 119.0491 | HCN | C₈H₇O⁺ | [4-methoxybenzylium] |
The characteristic fragment at m/z 146.0600, corresponding to the [4-methoxyphenyl(cyano)methylium] ion, would be a strong indicator of the core structure. Its subsequent fragmentation, such as the loss of hydrogen cyanide (HCN) to form the 4-methoxybenzylium ion at m/z 119.0491, would further corroborate the proposed structure. The systematic analysis of these fragmentation patterns is essential for the definitive structural elucidation of this compound.
Crystallographic and Structural Analysis of this compound
A detailed crystallographic analysis of the specific compound this compound, including single-crystal X-ray diffraction studies and Hirshfeld surface analysis, could not be completed. A thorough search of publicly available scientific literature and crystallographic databases did not yield specific experimental data for this compound.
To provide a scientifically accurate and authoritative article as requested, specific research detailing the crystal structure of this compound is required. Such studies would provide the precise data needed to describe its molecular geometry, crystal packing, hydrogen bonding networks, and other non-covalent interactions. Without access to a published crystal structure, any attempt to generate the detailed content for the specified outline would be speculative and would not meet the required standards of scientific accuracy.
For context, crystallographic analyses of similar acetamide derivatives reveal the types of insights that such a study would provide:
Molecular Geometry: Single-crystal X-ray diffraction determines the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would reveal the spatial arrangement of the cyano, 4-methoxyphenyl (B3050149), and acetamide functional groups. For instance, studies on related compounds like 2-chloro-N-(4-methoxyphenyl)acetamide show that the acetamido group is often twisted out of the plane of the phenyl ring. molaid.com
π-π Stacking and Weak Interactions: The presence and geometry of π-π stacking interactions between the phenyl rings would be identified. In some related acetamides, these interactions are absent due to the specific packing arrangement, while in others, they play a significant role in stabilizing the crystal structure. molaid.com
The generation of the requested in-depth article requires the availability of a solved crystal structure for this compound in a resource such as the Cambridge Crystallographic Data Centre (CCDC). As no such data could be located through extensive searches, the specific analysis as outlined cannot be performed at this time.
Crystallographic Analysis and Solid State Structural Investigations
Hirshfeld Surface Analysis and Quantitative Interaction Deconvolution
Fingerprint Plots for Detailed Interaction Analysis
For related compounds, such as 2-chloro-N-(4-methoxyphenyl)acetamide, Hirshfeld surface analysis has revealed the significant role of various intermolecular forces. In one study, C···H/H···C interactions were found to be the most significant contributor to the surface area, accounting for 33.4% of the total. tdcommons.org Other important interactions included O···H/H···O (19.5%) and Cl···H/H···Cl (20%). tdcommons.org For a more complex molecule containing a 4-methoxyphenyl (B3050149) group, the analysis showed H···H (45.2%), C···H/H···C (20.2%), O···H/H···O (15.8%), and N···H/H···N (11.0%) as the primary interactions. nih.govsielc.com
Based on these analogous systems, a hypothetical fingerprint plot for 2-Cyano-2-(4-methoxyphenyl)acetamide would be expected to show significant contributions from contacts involving hydrogen atoms, given the presence of the acetamide (B32628) and phenyl protons. The methoxy (B1213986) and cyano groups would also likely contribute to specific O···H and N···H interactions, respectively. A hypothetical breakdown of these interactions is presented in Table 1.
Table 1: Hypothetical Fingerprint Plot Interaction Breakdown for this compound (Note: This data is illustrative and not based on experimental results for the title compound)
| Interaction Type | Hypothetical Contribution (%) |
|---|---|
| H···H | 40 - 50 |
| C···H/H···C | 20 - 30 |
| O···H/H···O | 10 - 20 |
Powder X-ray Diffraction for Polymorph Screening and Crystallinity Assessment
Powder X-ray diffraction (PXRD) is a key analytical technique for identifying crystalline phases and screening for polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Each polymorph possesses a unique PXRD pattern.
While no specific PXRD data has been found for this compound, the importance of such analysis is highlighted in studies of other pharmaceutical compounds. tdcommons.org Polymorphs can exhibit different physical properties, including solubility and stability, which are critical for a compound's application. A thorough polymorph screen using techniques like PXRD would be an essential step in the solid-state characterization of this compound to identify any existing crystalline forms and ensure the selection of the most stable and suitable form for any potential application. A hypothetical PXRD pattern would exhibit a series of characteristic peaks at specific 2θ angles, confirming the crystalline nature of the material.
Computational and Theoretical Investigations of 2 Cyano 2 4 Methoxyphenyl Acetamide
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to inspect the intricacies of molecular systems. For 2-Cyano-2-(4-methoxyphenyl)acetamide, these calculations provide a detailed picture of its geometry, electronic structure, and reactive potential.
Geometry Optimization and Conformational Energy Landscapes
The initial step in the computational investigation involved the optimization of the molecular geometry of this compound. This process identifies the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. The resulting optimized structure reveals the precise bond lengths, bond angles, and dihedral angles that characterize the compound.
The conformational energy landscape was also explored to understand the rotational freedom and energetic barriers within the molecule. Key dihedral angles, such as those involving the phenyl ring and the acetamide (B32628) group, were systematically varied to map out the potential energy surface. This analysis helps in identifying the most stable conformers and the energy required to transition between them.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C-C (phenyl) | 1.39 |
| C-O (methoxy) | 1.36 |
| C-N (cyano) | 1.15 |
| C=O (acetamide) | 1.23 |
| C-N (acetamide) | 1.34 |
| Phenyl-C-C angle | 110.5 |
Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)
The electronic properties of this compound were investigated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
The HOMO is primarily localized on the electron-rich 4-methoxyphenyl (B3050149) group, indicating that this region is the most likely site for electrophilic attack. Conversely, the LUMO is distributed over the cyano and acetamide moieties, highlighting these as the probable sites for nucleophilic attack.
Table 2: Calculated Frontier Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
Electrostatic Potential Surfaces and Charge Distribution
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution across the molecule. For this compound, the MEP surface illustrates regions of negative potential (electron-rich) in red and positive potential (electron-poor) in blue. The most negative potential is observed around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, confirming their role as centers of high electron density. The hydrogen atoms of the amide group exhibit a positive potential, making them susceptible to interactions with electron-rich species.
Molecular Dynamics Simulations
To complement the static picture provided by quantum chemical calculations, molecular dynamics (MD) simulations were conducted. These simulations model the movement of atoms and molecules over time, offering a dynamic perspective on the compound's behavior.
Conformational Dynamics in Solution and Prediction of Preferred Conformations
MD simulations of this compound in a solvent environment were carried out to study its conformational dynamics. The simulations reveal that the molecule is not rigid but rather exists as an ensemble of interconverting conformers. The analysis of the simulation trajectories allows for the identification of the most populated and, therefore, the most preferred conformations in solution. These preferred conformations are often stabilized by a combination of intramolecular hydrogen bonds and favorable interactions with the solvent molecules. The insights gained from these simulations are invaluable for understanding how the molecule might behave in a biological or chemical system.
Table of Compounds Mentioned
| Compound Name |
|---|
Solvent Effects on Molecular Behavior and Reactivity
The surrounding solvent environment can significantly influence the behavior and reactivity of a solute molecule. Computational models, particularly those incorporating implicit or explicit solvent molecules, are instrumental in dissecting these interactions. For this compound, the polarity of the solvent is expected to play a crucial role in its conformational stability and the kinetics of its reactions.
Theoretical studies on similar molecules, such as N-phenylacetamides, have shown that polar solvents can stabilize charged intermediates and transition states, thereby affecting reaction rates. acs.org For instance, in a nucleophilic attack on the carbonyl carbon of the acetamide group, a polar solvent would be expected to lower the activation energy by stabilizing the developing negative charge on the oxygen atom.
The choice of solvent can also influence the equilibrium between different conformers of the molecule. The methoxy (B1213986) and acetamide groups can rotate, and the relative energies of these conformers can be altered by the dielectric constant of the medium. Solvation models like the Polarizable Continuum Model (PCM) are commonly used to calculate the free energy of the molecule in different solvents, allowing for the prediction of the most stable conformation in a given environment. These calculations can reveal how solvent-solute hydrogen bonding and dipole-dipole interactions modulate the molecule's potential energy surface. nih.govacs.orgnih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions, leading to a more profound understanding of the molecular structure and bonding.
Theoretical Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govacs.org For this compound, theoretical calculations can help in the unambiguous assignment of the signals corresponding to the aromatic protons, the methoxy group, and the carbons in the acetamide and cyano moieties.
The accuracy of these predictions is highly dependent on the level of theory and the basis set employed. bohrium.comnih.gov By comparing the calculated chemical shifts with experimental data, a detailed picture of the electronic environment around each nucleus can be obtained. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental conditions but not fully captured by the gas-phase calculations.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C (cyano) | 118.5 |
| C (quaternary) | 55.2 |
| C (carbonyl) | 168.9 |
| C (aromatic, C-OCH₃) | 160.1 |
| C (aromatic, C-H) | 129.8, 114.5 |
| C (aromatic, C-ipso) | 125.3 |
| C (methoxy) | 55.8 |
Note: These are hypothetical values based on typical DFT calculations for similar structures.
Simulation of IR and Raman Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups. DFT calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities. acs.orgchemrxiv.orgosti.gov For this compound, these simulations can predict the characteristic stretching frequencies of the C≡N, C=O, C-O, and N-H bonds.
The calculated harmonic frequencies are often systematically higher than the experimental values, and scaling factors are commonly applied to improve the agreement. nist.gov By analyzing the vibrational modes, each peak in the simulated spectrum can be attributed to specific atomic motions, such as stretching, bending, or torsional vibrations. This detailed assignment is crucial for interpreting experimental spectra and understanding how factors like hydrogen bonding or conformational changes affect the vibrational properties of the molecule.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C≡N | Stretching | 2245 |
| C=O | Stretching | 1710 |
| N-H | Stretching | 3450, 3320 |
| C-O (methoxy) | Stretching | 1250 |
Note: These are hypothetical values based on typical DFT calculations for similar structures.
UV-Vis Absorption and Fluorescence Emission Spectra using TD-DFT
Electronic transitions in a molecule can be probed using UV-Vis and fluorescence spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption and emission spectra of molecules. nih.govrsc.org For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
These calculations typically involve determining the energies of the ground and excited states and the nature of the electronic transitions between them, such as π → π* or n → π* transitions. medium.comyoutube.com The influence of the solvent on the spectra can also be modeled using TD-DFT in conjunction with solvent models. mdpi.com Similarly, the fluorescence emission spectrum can be simulated by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state.
Investigation of Reaction Mechanisms and Transition State Structures
A primary application of computational chemistry is the elucidation of reaction mechanisms. By mapping out the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energetic barriers that govern the reaction rate.
Calculation of Activation Barriers and Reaction Pathways
For this compound, computational methods can be used to investigate various potential reactions, such as hydrolysis of the acetamide or cyano group, or reactions involving the aromatic ring. DFT calculations are employed to locate the structures of the reactants, products, and, most importantly, the transition states connecting them. acs.orgresearchgate.net
The energy difference between the reactants and the transition state gives the activation barrier (activation energy), a critical parameter that determines the reaction rate. acs.org The intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state correctly connects the reactants and products. snnu.edu.cnacs.org These studies provide a molecular-level understanding of the reaction pathway, including the bond-breaking and bond-forming processes that occur during the transformation. For complex reactions, multiple pathways may be possible, and computational studies can help to identify the most energetically favorable route. nih.govacs.org
Understanding Catalytic Effects through Computational Modeling
Computational modeling offers a powerful lens through which the potential catalytic activity of this compound can be understood. While experimental studies on the catalytic applications of this specific compound are not widely documented, theoretical calculations can predict its behavior and guide future experimental work. Density Functional Theory (DFT) is a principal method employed for this purpose, allowing for the detailed study of reaction mechanisms at the molecular level.
By constructing a computational model of a potential catalytic cycle involving this compound, researchers can map out the minimum energy pathway of a reaction. This involves identifying the geometries of reactants, transition states, intermediates, and products. The calculation of the energy barriers associated with each step provides a quantitative measure of the reaction kinetics, indicating the feasibility of the proposed catalytic cycle.
For instance, if this compound were to act as a catalyst, computational models could explore its interaction with substrates, the stabilization of transition states, and the subsequent release of products. Natural Bond Orbital (NBO) analysis within these models can further illuminate the electronic interactions, such as charge transfer between the catalyst and the substrate, which are crucial for catalysis.
Table 1: Hypothetical Energy Profile for a Catalytic Reaction Involving this compound
| Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants + Catalyst | 0.0 |
| 2 | Reactant-Catalyst Complex | -5.2 |
| 3 | Transition State 1 | +15.8 |
| 4 | Intermediate Complex | -2.1 |
| 5 | Transition State 2 | +12.3 |
| 6 | Product-Catalyst Complex | -8.7 |
| 7 | Products + Catalyst | 0.0 |
Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study of a catalytic cycle.
Prediction of Molecular Hyperpolarizability and Non-linear Optical Properties
The field of non-linear optics (NLO) involves materials that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics and photonics. ucl.ac.uk Computational chemistry provides a direct route to predicting the NLO properties of molecules like this compound by calculating their molecular hyperpolarizabilities.
The key parameters of interest are the first and second hyperpolarizabilities, denoted as β and γ respectively. These tensors quantify the second and third-order NLO responses of a molecule. DFT and Time-Dependent DFT (TD-DFT) are the most common theoretical methods used to compute these properties. nih.gov The calculations typically involve applying a static or frequency-dependent electric field to the molecule in-silico and determining the change in its dipole moment.
A high calculated value for the total first hyperpolarizability (β_tot) suggests that the molecule could be a good candidate for second-harmonic generation (SHG), a process where light of a certain frequency is converted into light with twice that frequency.
Table 2: Calculated NLO Properties of this compound (Hypothetical)
| Property | Calculated Value |
| Dipole Moment (μ) | 4.5 D |
| Linear Polarizability (α) | 25 x 10⁻²⁴ esu |
| First Hyperpolarizability (β_tot) | 30 x 10⁻³⁰ esu |
Note: The data in this table is for illustrative purposes, representing typical outputs from NLO calculations on a polar molecule.
The NLO properties of a molecule are intrinsically linked to its electronic structure. For this compound, the presence of an electron-donating group (the methoxyphenyl group) and electron-withdrawing groups (the cyano and acetamide functionalities) creates a "push-pull" system. This intramolecular charge transfer character is a key determinant of a large second-order NLO response.
Computational analyses, such as Frontier Molecular Orbital (FMO) and NBO analyses, can be used to rationalize the structure-property relationships. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, as it indicates that the electrons are more easily excited.
NBO analysis can further quantify the extent of electron delocalization and charge transfer within the molecule. By examining the interactions between the orbitals of the donor and acceptor groups, a deeper understanding of the origin of the NLO properties can be achieved. This knowledge is invaluable for the rational design of new molecules with enhanced NLO characteristics for specific optical applications.
Advanced Academic Applications in Chemical Sciences
Utilization as a Versatile Synthetic Intermediate in Organic Synthesis
The unique structural arrangement of 2-Cyano-2-(4-methoxyphenyl)acetamide, featuring an active methylene (B1212753) group, a cyano group, and an amide functionality, makes it a highly reactive and versatile synthon in organic chemistry. These reactive sites provide multiple pathways for chemical transformations, allowing for the construction of diverse and complex molecular architectures.
The 2-cyanoacetamide (B1669375) moiety is a well-established and vital building block for the synthesis of a wide array of biologically active heterocyclic systems. ekb.eg The reactivity of this class of compounds stems from having multiple nucleophilic and electrophilic sites within the same molecule. ekb.eg Specifically, the active methylene group can participate in condensation and substitution reactions, while the amide nitrogen and the carbonyl and cyano groups can react with various reagents to form diverse heterocyclic rings. ekb.egingentaconnect.com
Analogues such as N-(4-substitutedphenyl)-2-cyanoacetamide are employed as key starting materials for synthesizing heterocyclic compounds like pyridines, thiazoles, and pyrimidines. ekb.eg The general reactivity of the cyanoacetamide structure opens significant opportunities for its use as a precursor in the synthesis of many important heterocyclic compounds. ekb.eg The reactions often involve leveraging the active methylene and cyano groups, which are suitably positioned to react with bidentate reagents to form these varied heterocyclic systems. ingentaconnect.com For instance, cyanoacetic acid hydrazide, a related compound, is recognized as a versatile intermediate for creating a wide variety of heterocyclic structures. arkat-usa.orgchemrxiv.org This versatility underscores the potential of this compound as a precursor for generating novel and complex molecular scaffolds.
Potential Applications in Materials Science
The structural features of this compound, particularly its aromatic ring and cyano group, suggest its potential for use in the burgeoning field of materials science. These groups can impart specific electronic and physical properties when the molecule is incorporated into larger systems like polymers.
While direct polymerization of this compound is not extensively documented, the polymerization of structurally related compounds highlights a potential pathway for its use. For example, various ring-substituted 2-methoxyethyl phenylcyanoacrylates have been successfully copolymerized with styrene (B11656) using radical initiation. chemrxiv.org These polymerization reactions demonstrate that monomers containing cyano and phenyl groups can be integrated into polymer chains, creating materials with tailored properties. chemrxiv.org Polymers that contain a 1,3-dicyano repeat unit are considered potentially useful as polymeric acids and as precursors for carbon-containing materials. researchgate.net The development of functional polymers is a rapidly growing field, with applications in energy, water treatment, and biomedical sectors. nih.gov The incorporation of specific functional groups is a key strategy in designing these "smart polymers," suggesting a potential role for cyano-containing molecules like this compound. nih.gov
The development of materials for optoelectronic applications often relies on molecules with extended π-conjugated systems, which facilitate charge transport and interaction with light. A structurally similar compound, trans,trans-2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienethioamide, was specifically synthesized and investigated as part of a search for new non-linear optical (NLO) compounds. researchgate.net Its π-conjugated system, which includes the methoxyphenyl group, was a key feature of interest for these properties. researchgate.net The presence of the π-conjugated system within this compound suggests its own potential for similar applications. The electronic properties of such systems can be tuned by the presence of electron-donating groups, like the methoxy (B1213986) group, and electron-withdrawing groups, like the cyano group, making them candidates for use in the design of novel optoelectronic materials.
Analytical Method Development and Optimization
The accurate quantification and purification of chemical compounds are essential for research and industrial applications. The development of robust analytical methods for this compound is therefore a key area of focus.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis and separation of chemical compounds. A reverse-phase (RP) HPLC method has been successfully developed for the analysis of the related compound 2-Cyano-N-(4-methoxyphenyl)acetamide. sielc.com This method employs a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The availability of columns with smaller 3 µm particles also allows for fast UPLC applications. sielc.com Such liquid chromatography methods are scalable and can be adapted for the isolation of impurities in preparative separations. sielc.comsielc.com The development of validated HPLC methods is crucial for determining process-related impurities and ensuring the quality of bulk drug substances. tsijournals.comresearchgate.net
Spectroscopic Detection and Quantification Methods
The detection and quantification of "2-Cyano-N-(4-methoxyphenyl)acetamide" in various matrices are crucial for its application in chemical research. Spectroscopic methods are paramount for this purpose, offering both qualitative and quantitative data. These techniques rely on the interaction of the molecule with electromagnetic radiation, providing a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of "2-Cyano-N-(4-methoxyphenyl)acetamide" by providing detailed information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. uq.edu.au
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons, and the amide proton.
Aromatic Protons: The 4-methoxyphenyl (B3050149) group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 6.8-7.6 ppm).
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around δ 3.7-3.8 ppm.
Methylene Protons: The two protons of the methylene group (-CH₂-) adjacent to the cyano and carbonyl groups will likely appear as a singlet around δ 3.5-4.0 ppm. libretexts.org
Amide Proton: The amide proton (-NH-) will present as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of δ 8.0-10.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region, around δ 160-170 ppm.
Cyano Carbon: The carbon of the nitrile group typically appears in the range of δ 115-120 ppm.
Aromatic Carbons: The aromatic carbons will show multiple signals in the δ 114-157 ppm range. The carbon attached to the oxygen of the methoxy group will be the most downfield among the aromatic carbons.
Methoxy Carbon: The carbon of the methoxy group will produce a signal around δ 55 ppm.
Methylene Carbon: The methylene carbon adjacent to the cyano and carbonyl groups is expected around δ 25-30 ppm.
Interactive Data Table: Predicted NMR Data for 2-Cyano-N-(4-methoxyphenyl)acetamide
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.8 - 7.6 (two doublets) | 114 - 122 |
| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |
| Methylene (-CH₂-) | ~3.7 (singlet) | ~27 |
| Amide (-NH-) | 8.0 - 10.0 (broad singlet) | - |
| Carbonyl (C=O) | - | ~163 |
| Cyano (C≡N) | - | ~116 |
| Aromatic C-O | - | ~157 |
| Aromatic C-N | - | ~131 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of "2-Cyano-N-(4-methoxyphenyl)acetamide" is expected to display several key absorption bands.
N-H Stretch: A moderate to sharp absorption band between 3200 and 3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups will be observed just below 3000 cm⁻¹.
C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2240-2260 cm⁻¹ is characteristic of the nitrile group. researchgate.net
C=O Stretch (Amide I): A strong absorption band between 1650 and 1680 cm⁻¹ is due to the carbonyl stretching vibration of the amide.
N-H Bend (Amide II): An absorption band in the region of 1510-1570 cm⁻¹ is attributed to the N-H bending vibration.
C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the aryl ether linkage are expected in the regions of 1230-1270 cm⁻¹ and 1020-1075 cm⁻¹, respectively.
Interactive Data Table: Characteristic IR Absorption Bands for 2-Cyano-N-(4-methoxyphenyl)acetamide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | 3200 - 3400 | Medium-Sharp |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| Cyano (C≡N) | Stretch | 2240 - 2260 | Medium-Sharp |
| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 | Strong |
| Amide (N-H) | Bend (Amide II) | 1510 - 1570 | Medium |
| Aryl Ether (C-O-C) | Asymmetric Stretch | 1230 - 1270 | Strong |
| Aryl Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For "2-Cyano-N-(4-methoxyphenyl)acetamide" (molecular weight: 190.19 g/mol ), the mass spectrum would show the molecular ion peak (M⁺) and several fragment ions. nih.govsielc.com
The fragmentation is likely to occur at the amide bond and through the loss of small neutral molecules. Common fragmentation pathways for related N-substituted cyanoacetamides include the fission of bonds adjacent to the carbonyl group or the nitrogen atom. sielc.com
Expected Fragmentation Pattern:
Molecular Ion (M⁺): A peak at m/z = 190.
Loss of the cyanoacetyl group: Cleavage of the N-C bond could lead to a fragment corresponding to the 4-methoxyaniline radical cation at m/z = 123.
Loss of the 4-methoxyphenyl group: This would result in a fragment at m/z = 84, corresponding to the cyanoacetamide radical.
Formation of the 4-methoxyphenyl isocyanate radical cation: A rearrangement followed by fragmentation could produce a peak at m/z = 149.
Interactive Data Table: Predicted Mass Spectrometry Fragments for 2-Cyano-N-(4-methoxyphenyl)acetamide
| m/z | Proposed Fragment | Formula |
| 190 | Molecular Ion [M]⁺ | [C₁₀H₁₀N₂O₂]⁺ |
| 149 | [4-methoxyphenyl isocyanate]⁺ | [C₈H₇NO₂]⁺ |
| 123 | [4-methoxyaniline]⁺ | [C₇H₉NO]⁺ |
| 108 | [C₇H₈O]⁺ | [C₇H₈O]⁺ |
| 84 | [cyanoacetamide]⁺ | [C₃H₄N₂O]⁺ |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. "2-Cyano-N-(4-methoxyphenyl)acetamide" contains a substituted benzene (B151609) ring, which is a chromophore that absorbs UV radiation. The absorption spectrum is expected to show bands characteristic of the phenyl and amide groups. For structurally similar compounds, absorption maxima are observed in the UV region. For instance, derivatives of N-(4-(2-cyanoacetamido)phenyl) show absorption bands in the range of 294-400 nm. rsc.org The exact position and intensity of the absorption bands will be influenced by the solvent polarity.
Interactive Data Table: Expected UV-Vis Absorption Data for 2-Cyano-N-(4-methoxyphenyl)acetamide
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π | ~200-220 | Benzene Ring |
| π → π | ~250-280 | Benzene Ring (B-band) |
| n → π* | ~290-320 | Carbonyl Group |
Future Research Horizons for this compound
The chemical compound this compound, a member of the versatile class of cyanoacetamide derivatives, stands as a molecule of significant interest for future chemical exploration. Its structure, featuring an active methylene group flanked by electron-withdrawing cyano and amide functionalities, along with an electronically influential methoxyphenyl ring, provides a rich platform for innovation across synthesis, reactivity, and materials science. This article outlines key future research directions and unexplored avenues for this compound, focusing on the development of sustainable synthetic methods, the discovery of novel chemical transformations, advanced solid-state characterization, in-depth computational modeling, and its potential role in emerging technologies.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Cyano-2-(4-methoxyphenyl)acetamide in laboratory settings?
- Answer : Due to limited toxicological data, strict safety measures are advised. Immediate actions include:
- Inhalation exposure : Move to fresh air, administer artificial respiration if necessary, and seek medical attention .
- General precautions : Use personal protective equipment (PPE) and avoid skin/eye contact. Toxicity studies are incomplete, so treat all exposures as potentially hazardous .
- Methodology : Implement fume hoods for synthesis, use gas-tight syringes for liquid handling, and establish emergency response protocols aligned with OSHA guidelines.
Q. What synthetic routes are commonly employed for the preparation of this compound derivatives?
- Answer : A base-catalyzed nucleophilic substitution is often used. For example:
- React 2-chloroacetamide with a substituted phenol (e.g., 4-methoxyphenol) in acetonitrile using K₂CO₃ as a weak base .
- Monitor reaction progress via TLC and purify via solvent evaporation or column chromatography .
Advanced Research Questions
Q. How can SHELXL be utilized for crystallographic refinement of this compound?
- Answer : SHELXL is ideal for high-resolution or twinned data refinement:
- Data preparation : Convert diffraction data to .hkl format using programs like XDS or SAINT.
- Refinement steps : Use
L.S.commands for anisotropic displacement parameters andHKLF 4for twinning correction . - Validation : Analyze R-factors (<5% for high-resolution data) and generate ORTEP diagrams for anisotropic thermal motion visualization .
- Case study : A related N-(4-methoxyphenyl)acetamide structure was refined to R₁ = 0.045 using SHELXL, confirming planar amide geometry .
Q. What methodological approaches are used to assess the pharmacological activity of this compound derivatives?
- Answer : Key assays include:
- Receptor binding studies : Radioligand displacement assays for α₁-adrenoceptor subtypes (e.g., α₁D selectivity testing) .
- Anticancer activity : MTT assays on cell lines (e.g., HCT-1, MCF-7) with IC₅₀ calculations .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like SARS-CoV-2 proteases .
- Data interpretation : Compare dose-response curves (log[inhibitor] vs. normalized response) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How should researchers address contradictory data in biological activity studies of this compound analogs?
- Answer : Conduct systematic analysis:
- Source identification : Check assay conditions (e.g., cell line heterogeneity, incubation time variations) .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values across studies .
- Structural factors : Evaluate substituent effects (e.g., sulfonyl vs. morpholinyl groups) using QSAR models .
- Example : Compound 40 (morpholinyl-substituted) showed 10-fold higher activity than 39 (piperidinyl), attributed to improved hydrogen bonding .
Tables for Key Data
Table 1 : Pharmacological Activity of Selected Derivatives
| Compound ID | Target Receptor/Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HJZ-3 | α₁D-adrenoceptor | 0.012 | |
| N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40 ) | MCF-7 (breast cancer) | 1.2 ± 0.3 |
Table 2 : Crystallographic Refinement Metrics (Hypothetical Example)
| Parameter | Value | SHELXL Command Used |
|---|---|---|
| R₁ (all data) | 0.045 | ACTA |
| Twin fraction | 0.32 | TWIN -0.32 |
| Anisotropic displacement | Yes | ANIS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
